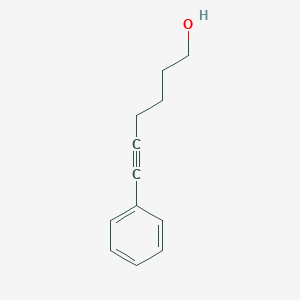

5-Hexyn-1-ol, 6-phenyl-

Description

Contextualization of Aryl-Substituted Alkynols

Aryl-substituted alkynols, a class of organic compounds characterized by the presence of an aromatic ring, a carbon-carbon triple bond (alkyne), and a hydroxyl group, are of paramount importance in modern organic synthesis. The strategic placement of these functional groups within a single molecule provides a rich platform for a diverse array of chemical reactions. The phenyl group can influence the electronic properties of the alkyne, while the hydroxyl group can act as a nucleophile, an activating group, or a handle for further functionalization.

The synthesis of these compounds is often achieved through powerful cross-coupling reactions, with the Sonogashira coupling being a particularly prominent method. wikipedia.orglibretexts.org This reaction typically involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, offering a reliable and efficient route to construct the core structure of aryl-substituted alkynols. wikipedia.orglibretexts.org The ability to perform these reactions under mild conditions has broadened their applicability in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.org

Structural Significance and Synthetic Potential of 6-Phenyl-5-hexyn-1-ol

6-Phenyl-5-hexyn-1-ol, with its linear six-carbon chain terminating in a primary alcohol and featuring a phenyl-substituted alkyne at the 5- and 6-positions, is a molecule of considerable synthetic interest. Its structure is a clear embodiment of the aryl-substituted alkynol class, presenting multiple reactive sites for strategic chemical manipulation. The terminal phenylacetylene (B144264) moiety is a key feature, participating in a variety of transformations including hydrogenations, cycloadditions, and further cross-coupling reactions.

The primary alcohol at the other end of the carbon chain provides a versatile handle for a range of synthetic modifications. It can be oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups such as halides or amines. This bifunctionality makes 6-phenyl-5-hexyn-1-ol a valuable bifunctional building block, capable of participating in sequential reactions to construct more complex molecular frameworks.

One of the most significant aspects of its synthetic potential lies in its utility in intramolecular cyclization reactions. The spatial proximity of the hydroxyl group and the phenyl-alkyne system allows for the construction of various heterocyclic and carbocyclic ring systems, which are prevalent motifs in many biologically active compounds and functional materials.

A common synthetic route to 6-phenyl-5-hexyn-1-ol involves the Sonogashira coupling of 5-hexyn-1-ol (B123273) with an aryl halide, such as iodobenzene (B50100), in the presence of a palladium catalyst and a copper co-catalyst. amazonaws.com

A representative synthesis involves the reaction of 5-hexyn-1-ol with iodobenzene, catalyzed by tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in triethylamine (B128534) at an elevated temperature. amazonaws.com The crude product is typically isolated in high yield and can be used in subsequent steps without extensive purification. amazonaws.com

Scope of Academic Research on 6-Phenyl-5-hexyn-1-ol

Academic research on 6-phenyl-5-hexyn-1-ol, while not as extensive as for some other commercial building blocks, highlights its role as a valuable intermediate in the synthesis of more complex molecules. Studies have demonstrated its successful synthesis and subsequent transformation into other useful compounds.

For instance, research has detailed the preparation of 6-phenyl-5-hexyn-1-ol and its subsequent conversion to 6-phenyl-5-hexyn-1-amine. amazonaws.com This transformation is typically achieved by first converting the alcohol to a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride. amazonaws.com The resulting mesylate is then displaced by an azide (B81097), followed by reduction to the primary amine. amazonaws.com This sequence underscores the utility of the hydroxyl group as a synthetic handle.

Furthermore, the hydrogenation of the alkyne moiety in 6-phenyl-5-hexyn-1-ol to yield 6-phenyl-1-hexanol (B16827) has been reported. chemicalbook.com This reaction is typically carried out using a palladium on carbon catalyst under a hydrogen atmosphere, demonstrating the selective transformation of the alkyne without affecting the phenyl ring or the alcohol functionality. chemicalbook.com

While direct studies on the intramolecular cyclization of 6-phenyl-5-hexyn-1-ol are not extensively documented in readily available literature, the broader field of research on the cyclization of similar aryl-substituted alkynols suggests significant potential for this compound in the synthesis of various cyclic structures.

Compound Information Table

| Compound Name | Synonyms | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 6-Phenyl-5-hexyn-1-ol | 6-phenylhex-5-yn-1-ol | C12H14O | 174.24 | 69936-53-4 |

| 5-Hexyn-1-ol | 1-Hexyn-6-ol | C6H10O | 98.14 | 928-90-5 |

| Iodobenzene | - | C6H5I | 204.01 | 591-50-4 |

| 6-Phenyl-1-hexanol | - | C12H18O | 178.27 | 2430-16-2 |

| 6-Phenyl-5-hexyn-1-amine | - | C12H15N | 173.26 | Not available |

| Methanesulfonyl chloride | Mesyl chloride | CH3ClO2S | 114.55 | 124-63-0 |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh3)4 | C72H60P4Pd | 1155.56 | 14221-01-3 |

| Copper(I) iodide | Cuprous iodide | CuI | 190.45 | 7681-65-4 |

| Triethylamine | TEA | C6H15N | 101.19 | 121-44-8 |

| Palladium on carbon | Pd/C | - | - | 7440-05-3 |

Spectroscopic Data for 6-Phenyl-5-hexyn-1-ol

| Type | Data |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the different protons in the molecule. |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for each unique carbon atom, including the quaternary carbons of the alkyne and the phenyl ring. amazonaws.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenylhex-5-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10,13H,1-2,7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPSGOOCCWIQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446360 | |

| Record name | 5-Hexyn-1-ol, 6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69936-53-4 | |

| Record name | 5-Hexyn-1-ol, 6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Phenyl 5 Hexyn 1 Ol and Analogous Phenylated Alkynols

Routes from Phenyl-Containing Precursors

Functional Group Transformations on Phenylated Alkane/Alkene Chains

Once a phenylated alkynol framework is established, the triple bond serves as a versatile handle for a wide array of functional group transformations, allowing for the synthesis of diverse derivatives. These reactions can modify the rigidity and electronic properties of the carbon chain.

A primary and straightforward transformation is the complete reduction of the alkyne to an alkane. For instance, 6-phenylhex-5-yn-1-ol can be converted to 6-phenylhexan-1-ol through catalytic hydrogenation. This reaction is typically carried out using a palladium on activated charcoal (Pd/C) catalyst under a hydrogen atmosphere. The process effectively saturates the triple bond, yielding the corresponding saturated alcohol in high yield. chemicalbook.com A reported synthesis achieved a 70% yield for this conversion. chemicalbook.com

Beyond full saturation, the alkyne can undergo a variety of other addition and functionalization reactions. Advanced methods allow for the regio- and stereoselective difunctionalization of the alkyne. For example, a one-pot sulfonium (B1226848) salt-mediated reaction can be used to synthesize Z-alkenyl phosphorothioates from terminal alkynes like phenylacetylene (B144264). acs.orgacs.org This type of transformation introduces both a sulfur and a phosphorus-containing group across the triple bond with high stereoselectivity. acs.orgacs.org The reaction proceeds through the formation of a sulfonium salt intermediate, which is then attacked by a phosphorothioate (B77711) nucleophile. acs.org This methodology is compatible with various functional groups on the phenyl ring. acs.org

These transformations are summarized in the table below:

| Starting Material | Reagents & Conditions | Product | Yield (%) | Transformation Type |

| 6-Phenylhex-5-yn-1-ol | H₂, Palladium on activated charcoal, Ethanol | 6-Phenylhexan-1-ol | 70% | Alkyne Hydrogenation chemicalbook.com |

| Phenylacetylene | 1. Tf₂O, DMSO2. (EtO)₂P(S)S⁻NEt₃H⁺ | (Z)-S-(2-phenylvinyl) O,O-diethyl phosphorothioate | 56-74% | Phosphorothioation acs.org |

Derivatization of 5-Hexyn-1-ol (B123273) for Phenyl Group Incorporation

The most direct and widely employed method for synthesizing 6-phenyl-5-hexyn-1-ol and its analogs is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a combination of a palladium(0) complex and a copper(I) salt, typically in the presence of an amine base. wikipedia.orgorganic-chemistry.org

In the context of synthesizing 6-phenyl-5-hexyn-1-ol, the reaction involves coupling the terminal alkyne 5-hexyn-1-ol with an aryl halide such as iodobenzene (B50100) or bromobenzene. The general mechanism involves two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a copper(I) acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.org The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne. wikipedia.org

A specific, well-documented example that illustrates this methodology is the synthesis of 6-(3-quinolinyl)-5-hexyn-1-ol, an analog of 6-phenyl-5-hexyn-1-ol. In this preparation, 5-hexyn-1-ol was coupled with 3-bromoquinoline (B21735) using bis(triphenylphosphine)palladium(II) dichloride as the palladium catalyst and cuprous iodide as the copper(I) cocatalyst. prepchem.com The reaction, carried out in a solution of dichloromethane (B109758) and triethylamine (B128534), afforded the desired product in a high yield of 89%. prepchem.com This demonstrates the efficiency and broad applicability of the Sonogashira coupling for attaching aromatic systems to the terminus of an alkynol chain.

The details of this analogous synthesis are presented in the table below.

| Alkyne Substrate | Aryl Halide | Catalysts | Solvent/Base | Product | Yield (%) |

| 5-Hexyn-1-ol prepchem.com | 3-Bromoquinoline prepchem.com | bis(triphenylphosphine)palladium(II) dichloride, Cuprous iodide prepchem.com | Dichloromethane, Triethylamine prepchem.com | 6-(3-Quinolinyl)-5-hexyn-1-ol prepchem.com | 89% prepchem.com |

Chemical Reactivity and Transformations of 6 Phenyl 5 Hexyn 1 Ol

Reactions Involving the Terminal Alkyne Moiety

The reactivity of the terminal alkyne in 6-phenyl-5-hexyn-1-ol is central to its utility in constructing more complex molecular architectures. This section explores cycloaddition reactions and reduction processes that target this functional group.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful means of forming cyclic structures. The terminal alkyne of 6-phenyl-5-hexyn-1-ol can participate in various cycloadditions, most notably the copper-catalyzed azide-alkyne cycloaddition.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by Sharpless and coworkers that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govrsc.org This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides with high regioselectivity. nih.gov The non-catalyzed Huisgen thermal cycloaddition, in contrast, often leads to a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures. nih.gov

In the context of 6-phenyl-5-hexyn-1-ol, the CuAAC reaction offers a straightforward method to link this molecule to various azide-containing substrates. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, or by using air-stable copper(I) complexes. nih.govresearchgate.net The presence of a ligand can accelerate the reaction and protect sensitive biomolecules from oxidation when performing bioconjugation. nih.gov

Numerous copper catalysts have been developed to improve the efficiency and scope of the CuAAC reaction. For instance, functionalized N-heterocyclic carbene (NHC)-based polynuclear copper catalysts have demonstrated high activity, enabling reactions to proceed at low catalyst loadings and under mild, neat conditions. nih.gov Dithioic acid copper complexes have also been shown to be effective catalysts in various solvents. researchgate.net The development of catalysts that can operate in environmentally benign solvents like water or deep eutectic solvents further enhances the sustainability of this transformation. researchgate.net

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Catalyst | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Benzyl (B1604629) azide (B81097), Phenylacetylene (B144264), Neat, RT | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Quantitative | nih.gov |

| Copper(I) Coordination Polymers | Various azides and alkynes, Water or Deep Eutectic Solvents, RT to 70 °C | 1,4-disubstituted 1,2,3-triazoles | Excellent | researchgate.net |

This table presents generalized examples of CuAAC reactions to illustrate typical conditions and outcomes. Specific reactions with 6-phenyl-5-hexyn-1-ol would follow similar principles.

Beyond the well-established CuAAC, the terminal alkyne of 6-phenyl-5-hexyn-1-ol can theoretically participate in other 1,3-dipolar cycloadditions. 1,3-Dipolar cycloadditions are powerful synthetic tools for constructing five-membered heterocyclic rings. nih.gov These reactions involve the combination of a 1,3-dipole with a dipolarophile, which in this case would be the alkyne functionality.

While specific examples involving 6-phenyl-5-hexyn-1-ol in other 1,3-dipolar cycloadditions are not extensively documented in the provided search results, the general reactivity of terminal alkynes suggests its potential participation in reactions with various 1,3-dipoles such as nitrile oxides, nitrones, and azomethine ylides. nih.gov The efficiency and regioselectivity of these reactions can be influenced by the substituents on both the alkyne and the 1,3-dipole, as well as the reaction conditions and choice of catalyst. nih.govnih.gov For instance, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of 1,3-enynes with azomethine ylides have been reported, highlighting the potential for stereocontrolled synthesis. nih.gov

Electrophilic and Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond of 6-phenyl-5-hexyn-1-ol is susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: The π electrons of the alkyne can act as a nucleophile, attacking electrophiles. For example, the addition of hydrogen halides (HX) proceeds via a carbocation intermediate, with the halogen adding to the more substituted carbon (Markovnikov's rule). libretexts.org The presence of the phenyl group can influence the regioselectivity of this addition. Hydration of the alkyne, typically catalyzed by mercury(II) salts in aqueous acid, also follows Markovnikov's rule to initially form an enol, which then tautomerizes to the more stable ketone, in this case, 6-phenyl-2-hexanone. msu.edu

Nucleophilic Addition: The terminal alkyne proton of 6-phenyl-5-hexyn-1-ol is weakly acidic and can be removed by a strong base, such as sodium amide (NaNH₂), to form a powerful nucleophile, the acetylide anion. msu.edulibretexts.org This acetylide can then participate in nucleophilic addition reactions, for instance, with aldehydes and ketones to form new carbon-carbon bonds. libretexts.orgquora.com It can also undergo nucleophilic substitution reactions, particularly with primary alkyl halides. libretexts.org The sp-hybridized carbons of the alkyne also render it more electrophilic than a corresponding alkene, allowing for addition reactions initiated by a nucleophile, a reactivity mode not typically observed for unactivated alkenes. msu.edu

Hydrometallation Reactions

Hydrometallation involves the addition of a metal-hydride bond across the alkyne's triple bond. A prominent example is hydroboration-oxidation.

Hydroboration-Oxidation: The reaction of 6-phenyl-5-hexyn-1-ol with a borane (B79455) reagent, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, results in the anti-Markovnikov addition of water across the triple bond. libretexts.orglibretexts.org This process yields an enol that tautomerizes to an aldehyde, specifically 6-phenylhexanal. chemistrysteps.commasterorganicchemistry.com The use of a sterically hindered borane is crucial to prevent a second hydroboration from occurring on the resulting vinylborane. libretexts.org The hydroboration step itself is a syn-addition, where the boron and hydrogen atoms add to the same face of the alkyne. libretexts.org Recent studies have also described manganese(I)-catalyzed hydroboration of terminal alkynes, which can exhibit high stereoselectivity depending on the alkyne's substituents. acs.org

| Reagents | Intermediate | Final Product | Regioselectivity | Reference |

|---|---|---|---|---|

| 1. Disiamylborane or 9-BBN 2. H₂O₂, NaOH | Vinylborane | 6-Phenylhexanal | Anti-Markovnikov | libretexts.orglibretexts.org |

| 1. Mn(I) Alkyl PCP Pincer Complex, HBPin 2. Oxidation | Vinylborane | (Z)- or (E)-Vinylborane | Stereoselective | acs.org |

Transformations of the Primary Alcohol Functional Group

The primary alcohol group of 6-phenyl-5-hexyn-1-ol can undergo a variety of transformations, including esterification, etherification, oxidation, and conversion to other functional groups like halides and amines.

Esterification and Etherification Reactions

Esterification: The primary alcohol can be converted to an ester by reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. This reaction is typically catalyzed by an acid.

Etherification: The formation of an ether from 6-phenyl-5-hexyn-1-ol can be achieved through several methods. The Williamson ether synthesis involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. nih.govgoogle.com Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetrical ether, although this method can be complicated by side reactions, especially at higher temperatures. masterorganicchemistry.com More recently, iron(III) triflate has been shown to be an efficient catalyst for the direct etherification of alcohols, including the formation of unsymmetrical ethers from primary and secondary alcohols. nih.govacs.org

Oxidation to Aldehydes or Carboxylic Acids

The primary alcohol of 6-phenyl-5-hexyn-1-ol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk

To obtain the aldehyde, 6-phenyl-5-hexynal, a mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. wikipedia.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. libretexts.org Performing the reaction in the absence of water also favors the formation of the aldehyde. wikipedia.org

For the synthesis of the corresponding carboxylic acid, 6-phenyl-5-hexynoic acid, stronger oxidizing agents are employed. chemguide.co.uklibretexts.org Common reagents include potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from sodium or potassium dichromate and sulfuric acid). wikipedia.orglibretexts.org Often, the reaction is performed by heating the alcohol under reflux with an excess of the oxidizing agent to ensure complete conversion. chemguide.co.uklibretexts.org A two-step, one-pot procedure using TEMPO and sodium hypochlorite (B82951) followed by sodium chlorite (B76162) has also been developed for the efficient oxidation of primary alcohols to carboxylic acids under mild conditions. nih.gov

| Reagent(s) | Product | Reference |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 6-Phenyl-5-hexynal | libretexts.org |

| Dess-Martin periodinane (DMP) | 6-Phenyl-5-hexynal | libretexts.org |

| Potassium permanganate (KMnO₄) | 6-Phenyl-5-hexynoic acid | wikipedia.org |

| Potassium dichromate (K₂Cr₂O₇), H₂SO₄ | 6-Phenyl-5-hexynoic acid | libretexts.org |

| TEMPO, NaOCl, then NaClO₂ | 6-Phenyl-5-hexynoic acid | nih.gov |

Conversion to Halides and Amines

The hydroxyl group of 6-phenyl-5-hexyn-1-ol can be replaced by a halogen or an amino group.

Conversion to Halides: The conversion of the primary alcohol to an alkyl halide is a common transformation. Reagents such as thionyl chloride (SOCl₂) for the synthesis of the corresponding chloride, and phosphorus tribromide (PBr₃) for the bromide, are frequently used. These reactions typically proceed via an SN2 mechanism.

Conversion to Amines: The direct conversion of alcohols to amines is a desirable but challenging transformation. One common strategy involves a two-step process: first, the alcohol is converted to a good leaving group, such as a tosylate or mesylate, and then this intermediate is displaced by an amine or ammonia (B1221849) in a nucleophilic substitution reaction. chemistrysteps.com The Mitsunobu reaction provides another route, where the alcohol is reacted with a nucleophile, such as an azide or a protected amine, in the presence of triphenylphosphine (B44618) and an azodicarboxylate. tandfonline.comstackexchange.com The resulting azide can then be reduced to the primary amine. Direct methods using reductive amination over heterogeneous catalysts are also being developed, which proceed via a hydrogen-borrowing mechanism. mdpi.com

Intramolecular Cyclization and Annulation Reactions

The unique structural arrangement of 6-phenyl-5-hexyn-1-ol, featuring a terminal phenyl-substituted alkyne and a primary alcohol connected by a flexible four-carbon chain, makes it an ideal substrate for a variety of intramolecular cyclization reactions. These transformations are pivotal for the construction of five- and six-membered ring systems, which are common motifs in biologically active molecules and functional materials.

Electrophilic Cyclization (e.g., Iodocyclization)

Similarly, a thorough review of published scientific research reveals no specific studies on the electrophilic cyclization, such as iodocyclization, of 6-phenyl-5-hexyn-1-ol. Electrophilic cyclizations are a powerful class of reactions for the synthesis of halogenated heterocycles and carbocycles. In a typical iodocyclization, an iodine source (e.g., iodine monochloride or N-iodosuccinimide) activates the alkyne, making it susceptible to intramolecular attack by the hydroxyl group. This would be expected to yield an iodinated cyclic ether. While this reaction is well-established for a wide range of unsaturated alcohols, specific experimental data, such as reagents, conditions, and observed products and yields for 6-phenyl-5-hexyn-1-ol, have not been documented in the accessible scientific literature.

Applications in Advanced Organic Synthesis

Role as a Versatile Chemical Building Block

6-Phenyl-5-hexyn-1-ol serves as a foundational component in multi-step synthetic sequences. The presence of two distinct reactive sites, the hydroxyl group and the terminal alkyne, allows for selective and sequential reactions. The hydroxyl group can be easily converted into other functional groups or used as a point of attachment, while the alkyne moiety can participate in various coupling reactions and cyclizations. This dual functionality enables chemists to introduce complexity and build molecular frameworks in a controlled and predictable manner.

Synthesis of Complex Molecular Architectures

The strategic incorporation of 6-phenyl-5-hexyn-1-ol has been instrumental in the creation of complex molecular structures.

Macrocyclic and Polycyclic Compounds

The synthesis of macrocycles, large ring structures, often presents significant challenges due to entropic factors. However, the rigid nature of the alkyne in 6-phenyl-5-hexyn-1-ol can pre-organize the molecule for cyclization, facilitating the formation of these complex rings. While direct examples of its use in macrocyclization are part of broader synthetic strategies, the principles of using such bifunctional linkers are well-established in the synthesis of macrocyclic and polycyclic compounds. chemrxiv.orgnih.gov

Enediyne Synthesis

A notable application of this compound is in the synthesis of enediynes, a class of compounds known for their potent antitumor properties. nih.gov Specifically, it has been employed in the creation of cinnoline-fused cyclic enediynes. scispace.comnih.gov The synthesis involves a Sonogashira coupling of 6-phenyl-5-hexyn-1-ol with a 3-alkynyl-4-bromocinnoline, introducing the second acetylenic component necessary for the enediyne core. scispace.comnih.gov The subsequent cyclization, often achieved under Nozaki-Hiyama-Kishi conditions, yields the 10-membered ring enediyne. scispace.comnih.gov The resulting cinnoline-fused enediyne has shown greater reactivity towards Bergman cyclization compared to its carbocyclic analogs, a key step in its DNA-cleaving mechanism. scispace.com

It has also been utilized in the synthesis of cyclodecadiyne derivatives, such as 7-benzoyloxy-3-(2-nitrophenylseleno)-1,5-cyclodecadiyne. sigmaaldrich.com

Natural Product Total Synthesis and Analog Preparation

The utility of 6-phenyl-5-hexyn-1-ol extends to the challenging field of total synthesis, where chemists aim to replicate complex molecules found in nature.

Lycopodium Alkaloids

A significant achievement involving this building block is the total synthesis of the Lycopodium alkaloids (+)-Nankakurine A and (+)-Nankakurine B. nih.govnih.govacs.org In this elegant synthetic route, 5-hexyn-1-ol (B123273) (a closely related precursor) is a key starting material. nih.govnih.govacs.org It is converted into a diene through a sequence involving benzyl-protection and an enyne cross-metathesis reaction. nih.gov This diene then participates in a crucial cationic Diels-Alder reaction to construct a key intermediate. nih.govnih.govacs.org The synthesis proceeds through a series of complex transformations, including an intramolecular azomethine imine cycloaddition, ultimately leading to the successful synthesis of these intricate natural products. nih.govnih.govacs.orgorganic-chemistry.orgorganic-chemistry.org

Precursors for Bio-Conjugation and Chemical Biology Tools

The terminal alkyne of 6-phenyl-5-hexyn-1-ol makes it a suitable precursor for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The alkyne can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloadditions to link with molecules containing an azide (B81097) group. This functionality is particularly valuable in bioconjugation, where it can be used to attach this molecule to biomolecules like proteins or nucleic acids, thereby creating tools for chemical biology research. While specific examples directly citing "6-phenyl-5-hexyn-1-ol" in bioconjugation are not prevalent, the utility of terminal alkynes for this purpose is a cornerstone of modern chemical biology. nih.gov

Synthesis of Fluorescent Probes and Oligonucleotide Modifiers

The functional groups of 6-phenyl-5-hexyn-1-ol make it an ideal scaffold for the development of fluorescent probes and for the modification of oligonucleotides. The primary alcohol can be converted into a phosphoramidite, a key reactive handle for incorporation into oligonucleotides during solid-phase synthesis. researchgate.net The terminal alkyne provides a site for the attachment of reporter groups, such as fluorophores, through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction. nih.gov

A notable example that highlights the utility of the hexyn-1-ol core structure is the synthesis of a Cy3B phosphoramidite. researchgate.net In this process, 5-hexyn-1-ol is coupled with a Cy3B dye, and the alcohol is subsequently converted to a phosphoramidite. researchgate.net This reagent allows for the direct incorporation of the bright and stable Cy3B fluorophore into a DNA sequence during its synthesis. researchgate.net Following this established methodology, 6-phenyl-5-hexyn-1-ol could be similarly employed to create modified phosphoramidites. The phenyl group in this context could serve to modulate the photophysical properties of the attached dye or to introduce additional non-covalent interactions with the target biomolecule.

The general synthetic strategy involves:

Protection of the hydroxyl group of 6-phenyl-5-hexyn-1-ol.

Attachment of a fluorescent dye to the terminal alkyne via click chemistry.

Deprotection of the hydroxyl group.

Conversion of the hydroxyl group into a phosphoramidite.

This approach enables the site-specific labeling of oligonucleotides, which are crucial tools in molecular biology for applications such as fluorescence resonance energy transfer (FRET) studies, in situ hybridization, and as diagnostic probes. nih.govnih.gov

Linker Molecules (e.g., PROTAC Linkers)

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for the E3 ligase, and a linker that connects the two. The nature of the linker—its length, rigidity, and chemical composition—is a critical determinant of the PROTAC's efficacy. nih.gov

The rigid structure of the alkyne and the phenyl group in 6-phenyl-5-hexyn-1-ol make it an attractive component for the construction of PROTAC linkers. enamine.net While flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains, are common, there is growing interest in more rigid linkers to improve the stability and cell permeability of PROTACs and to provide better control over the spatial orientation of the two ligands. nih.gov The incorporation of cyclic structures or triple bonds, like those in 6-phenyl-5-hexyn-1-ol, can impart this desired rigidity. enamine.net

The synthesis of a PROTAC using a 6-phenyl-5-hexyn-1-ol-derived linker could proceed through the following general steps:

The hydroxyl group of 6-phenyl-5-hexyn-1-ol is functionalized with a reactive group (e.g., an azide or a carboxylic acid).

One of the PROTAC ligands (either for the target protein or the E3 ligase) is attached to the other end of the linker.

The second ligand is then coupled to the remaining functional group of the linker.

The use of click chemistry, facilitated by the alkyne in 6-phenyl-5-hexyn-1-ol, offers a highly efficient method for the convergent synthesis of PROTAC libraries where the linker length and composition can be systematically varied. nih.gov This modular approach is invaluable for optimizing the degradation potency and selectivity of a PROTAC.

Mechanistic Investigations and Computational Studies in 6 Phenyl 5 Hexyn 1 Ol Chemistry

Elucidation of Reaction Pathways and Intermediates

The chemical reactivity of 6-phenyl-5-hexyn-1-ol is dictated by its two primary functional groups: the terminal hydroxyl group and the internal phenyl-alkyne moiety. Reaction pathways can be initiated at either site, often leading to a variety of intermediates and products.

The hydroxyl group behaves as a typical primary alcohol. It is a poor leaving group, but can be protonated by strong acids (e.g., HBr, HCl) to form an oxonium ion, which is a much better leaving group. youtube.comyoutube.com Subsequent reaction can proceed via substitution (SN1 or SN2) or elimination mechanisms. youtube.comyoutube.com For a primary alcohol like 6-phenyl-5-hexyn-1-ol, the SN2 pathway is generally favored when reacting with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), converting the alcohol into the corresponding alkyl halide without carbocation rearrangements. youtube.com

The phenyl-alkyne group offers a different set of reaction possibilities. The π-bonds of the alkyne are susceptible to electrophilic additions and metal-catalyzed reactions. researchgate.net For instance, in reactions involving electrophiles, the formation of carbocation intermediates is a key step. These intermediates can be subject to rearrangement, although the primary nature of the carbon chain in 6-phenyl-5-hexyn-1-ol makes this less likely than in secondary or tertiary systems. youtube.com

Furthermore, radical cyclization presents another important pathway. Studies on similar molecules, such as 6,6-diphenyl-5-hexenyl radicals, show that 5-exo radical cyclization is a viable process whose reaction barrier is influenced by substituents and solvent effects. wikipedia.org This suggests that a radical generated from 6-phenyl-5-hexyn-1-ol could undergo intramolecular cyclization. In metal-catalyzed processes, which are common for alkynes, key intermediates often involve the formation of metal-alkyne complexes that activate the triple bond toward further reaction. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for gaining deep insights into molecular structure, stability, and reactivity. While specific computational studies focusing exclusively on 6-phenyl-5-hexyn-1-ol are limited, the application of established theoretical methods can provide significant predictive power regarding its chemical nature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to predict geometries, reaction energies, and spectroscopic properties with a good balance of accuracy and computational cost. researchgate.netajchem-a.com

For molecules like 6-phenyl-5-hexyn-1-ol, DFT can be used to model reaction pathways, such as the alkylation of the phenyl ring or addition reactions at the alkyne. nih.gov A DFT study on the 5-exo cyclization of related α-substituted 6,6-diphenyl-5-hexenyl radicals demonstrated that electron-donating groups can lower the reaction barrier, while electron-withdrawing groups can increase it. wikipedia.org These findings suggest that the electronic nature of substituents plays a critical role in the kinetics of such radical reactions, a principle that would apply to radicals derived from 6-phenyl-5-hexyn-1-ol. Solvent effects can also be modeled using polarizable continuum models within DFT, which has been shown to be important in these cyclization reactions. wikipedia.org

Møller–Plesset Perturbation Theory (MP2) Calculations

Møller–Plesset perturbation theory is a post-Hartree-Fock ab initio method that improves upon the Hartree-Fock approximation by incorporating electron correlation effects. wikipedia.org The second-order (MP2) level is one of the simplest and most common methods used for this purpose. q-chem.com It provides more accurate descriptions of non-bonded interactions, such as dispersion forces, and can yield more reliable energy predictions compared to standard DFT functionals, especially for systems where electron correlation is significant. q-chem.comrsc.org

MP2 calculations are often used for small to medium-sized molecules to obtain high-accuracy results for geometries and reaction energies. wikipedia.orgsmu.edu While they are computationally more demanding than DFT, they serve as a benchmark for more approximate methods. rsc.org Although specific MP2 studies on 6-phenyl-5-hexyn-1-ol have not been found in the surveyed literature, this method would be highly suitable for a more rigorous computational investigation of its conformational energies and reaction mechanisms.

Analysis of Electronic Properties (e.g., HOMO/LUMO, Dipole Moment)

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and dipole moment, are fundamental to understanding its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital that is most likely to accept an electron (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.orgwuxiapptec.com A smaller gap generally implies higher reactivity. wikipedia.org In 6-phenyl-5-hexyn-1-ol, the HOMO is expected to be associated with the π-electron system of the phenylacetylene (B144264) group, while the LUMO would be the corresponding π* anti-bonding orbital.

| Electronic Property | Significance for 6-Phenyl-5-hexyn-1-ol |

|---|---|

| HOMO Energy | Indicates the energy of the highest-energy electrons; related to the molecule's ability to act as an electron donor (nucleophile). The phenylalkyne π-system is the likely location. nih.gov |

| LUMO Energy | Indicates the energy of the lowest-energy empty orbital; related to the molecule's ability to act as an electron acceptor (electrophile). The phenylalkyne π* system is the likely location. youtube.comnih.gov |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity and lower-energy electronic transitions. wikipedia.orgwuxiapptec.com |

| Dipole Moment (μ) | Determines polarity and influences intermolecular interactions and solubility. Arises from the hydroxyl group and the phenylalkyne moiety; its value depends on the molecular conformation. |

Conformational Analysis

The conformational flexibility of 6-phenyl-5-hexyn-1-ol is primarily due to the rotation around the single bonds of the four-carbon alkyl chain. This flexibility allows the molecule to adopt various spatial arrangements, known as conformers or rotamers. Each conformer has a specific energy, and the molecule will predominantly exist in its lowest-energy conformations at equilibrium.

The relative orientation of the bulky phenyl group and the polar hydroxyl group can significantly influence the molecule's physical and chemical properties, including its dipole moment and how it interacts with other molecules or surfaces. Computational methods like DFT are essential for performing a conformational analysis, which involves calculating the potential energy surface as a function of bond rotations to identify the most stable conformers. mdpi.com For complex molecules, even subtle changes in conformation, such as puckering in a ring system, can have significant effects on electronic properties, highlighting the importance of such analysis. nih.govmdpi.com A detailed conformational study for 6-phenyl-5-hexyn-1-ol has not been reported, but it would be a critical step in fully characterizing its structure-property relationships.

Spectroscopic Characterization in Mechanistic Elucidation (e.g., NMR, MS, IR)

Spectroscopic techniques are fundamental for the structural identification of reactants, intermediates, and products in chemical reactions, thereby providing crucial evidence for proposed mechanisms. For 6-phenyl-5-hexyn-1-ol, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique structural information.

Infrared (IR) Spectroscopy is used to identify functional groups within a molecule. The IR spectrum of 6-phenyl-5-hexyn-1-ol is expected to show characteristic absorption bands for the hydroxyl and phenylalkyne groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms.

Mass Spectrometry (MS) determines the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The mass spectrum of 6-phenyl-5-hexyn-1-ol would confirm its molecular formula and suggest likely cleavage points under ionization.

| Spectroscopic Technique | Predicted Characteristic Features for 6-Phenyl-5-hexyn-1-ol |

|---|---|

| IR Spectroscopy | - Broad O-H stretch (~3200-3600 cm⁻¹)

|

| ¹H NMR Spectroscopy | - Aromatic protons (~7.2-7.5 ppm)

|

| ¹³C NMR Spectroscopy | - Aromatic carbons (~120-135 ppm)

|

| Mass Spectrometry | - Molecular Ion (M⁺) peak at m/z = 174

|

Note: Predicted spectroscopic values are estimations based on data for similar structures and general principles. chemicalbook.comnist.govchemicalbook.comspectrabase.com

Catalytic Systems Utilized in the Synthesis and Transformations of 6 Phenyl 5 Hexyn 1 Ol

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, offer high selectivity and activity under mild reaction conditions. For 6-phenyl-5-hexyn-1-ol, palladium, copper, ruthenium, osmium, and rare-earth metal complexes have demonstrated significant utility.

Palladium-Based Catalysts (e.g., Pd(PPh3)4, Pd(OAc)2)

Palladium complexes are paramount in the synthesis of 6-phenyl-5-hexyn-1-ol, primarily through the Sonogashira cross-coupling reaction. libretexts.orgwikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and palladium(II) acetate (B1210297) (Pd(OAc)2) are commonly employed. libretexts.orgsmolecule.comcore.ac.uk

The synthesis of 6-phenyl-5-hexyn-1-ol and its derivatives often involves the coupling of 5-hexyn-1-ol (B123273) with an appropriate aryl halide in the presence of a palladium catalyst and a copper co-catalyst. smolecule.com For instance, a copper-free Sonogashira reaction can be achieved using bulky and electron-rich phosphine (B1218219) ligands in conjunction with palladium catalysts like Pd(OAc)2. libretexts.org

A notable example includes the reaction of 4-iodoanisole (B42571) with 5-hexyn-1-ol, catalyzed by Pd(OAc)2 in DMF at room temperature, demonstrating the practical application of this catalytic system. google.com Furthermore, Pd(OAc)2 has been utilized in the synthesis of phenanthridin-6(5H)-one skeletons through a cascade reaction involving C-H activation and oxidative coupling. nih.gov In another transformation, 5-hexyn-1-ol has been subjected to a palladium-catalyzed perfluoroalkylative aryloxycarbonylation, yielding a product where the hydroxyl group is protected with a formyl ester. acs.org This reaction proceeded with a 53% yield, showcasing the versatility of palladium catalysis beyond simple coupling reactions. acs.org

| Catalyst System | Reactants | Product | Reaction Type | Yield | Reference |

| Pd(OAc)2 | 4-Iodoanisole, 5-hexyn-1-ol | 6-(4-Methoxyphenyl)-5-hexyn-1-ol | Sonogashira Coupling | Not specified | google.com |

| Pd catalyst | 5-Hexyn-1-ol, Phenyl formate, Perfluoroalkyl iodide | Formyl-protected α,β-unsaturated ester | Perfluoroalkylative Aryloxycarbonylation | 53% | acs.org |

Copper-Based Catalysts (e.g., CuI, CuCl2)

Copper catalysts, particularly copper(I) iodide (CuI), are integral co-catalysts in the Sonogashira reaction, working in tandem with palladium complexes. libretexts.orgwikipedia.org The copper cycle in the Sonogashira reaction involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nrochemistry.com

Beyond their role in Sonogashira couplings, copper catalysts can facilitate other transformations. For instance, copper(II) chloride (CuCl2) has been used in the synthesis of a dinitro-phenyl derivative of 5-hexyn-1-ol. researchgate.net In another application, a copper(I)-catalyzed Michael addition of terminal alkynes, including 5-hexyn-1-ol, to in situ-generated azoalkenes has been developed as a method for synthesizing pyrazoles. acs.org The Cadiot-Chodkiewicz coupling, which joins a terminal alkyne with a haloalkyne using a copper catalyst, is another relevant transformation for creating asymmetric 1,3-diynes. alfa-chemistry.com The chemistry of copper is extensive due to its ability to access multiple oxidation states (Cu0, CuI, CuII, and CuIII), allowing for both one- and two-electron processes. scispace.com

| Catalyst System | Reactants | Product | Reaction Type | Reference |

| CuCl2 | 1-Bromo-3,5-dinitro-benzene, 5-hexyn-1-ol | 6-(3,5-Dinitrophenyl)-hex-5-yn-1-ol | Coupling | researchgate.net |

| Cu(I) catalyst | α-Halohydrazones, 5-hexyn-1-ol | α-Alkynyl-substituted hydrazone | Michael Addition/Cyclization | acs.org |

Ruthenium and Osmium Complexes

Ruthenium and osmium complexes are effective catalysts for the cycloisomerization of alkynols, transforming the linear structure into cyclic ethers. Specifically, stoichiometric reactions of 5-hexyn-1-ol with certain ruthenium and osmium complexes have been shown to produce seven-membered oxacycloheptylidene rings. researchgate.net

Ruthenium-catalyzed cycloisomerization of various alkynols can proceed with high regioselectivity to yield exclusively endo products. For instance, a ruthenium complex with a P/N tetradentate ligand has been shown to be highly effective for this transformation. While direct catalytic examples with 6-phenyl-5-hexyn-1-ol are less common in the literature, the behavior of similar alkynols suggests its potential for such cyclizations. Ruthenium-catalyzed cycloisomerization of diynols can also lead to the formation of α,β,γ,δ-unsaturated ketones and aldehydes, which can then be converted to pyridines. nih.gov

Osmium's catalytic activity is rooted in its ability to exist in multiple oxidation states and form various complexes, enabling transformations like dihydroxylation and oxidation. numberanalytics.com The mechanisms often involve the formation of osmium complexes that facilitate the desired organic transformation. numberanalytics.com In some cases, osmium-catalyzed oxidative cleavage of terminal olefins can be used for further functionalization of complex molecules. rsc.org

| Catalyst System | Substrate | Product Type | Reaction Type | Reference |

| Ruthenium/Osmium Complexes | 5-Hexyn-1-ol | Seven-membered oxacycloheptylidene | Cycloisomerization | researchgate.net |

| [CpRu(CH3CN)3]PF6 | Propargyl diynols | Substituted pyridines | Cycloisomerization-6π-cyclization | nih.gov |

| Ruthenium Complex with P/N Tetradentate Ligand | Alkynols | Endo-cyclic ethers | Cycloisomerization |

Rare-Earth Metal Complexes

Rare-earth metal complexes, such as those of lanthanum and yttrium, have emerged as catalysts for various transformations of alkynes, including cyclization and dimerization. acs.org For example, La{N(SiMe3)2}3 has been used to catalyze the cyclization of pent-4-yn-1-ol, a structural analog of 6-phenyl-5-hexyn-1-ol, to form methylene (B1212753) tetrahydrofuran. These catalysts are also effective for the regioselective hydrosilylation of internal alkynes. researchgate.net

The catalytic cycle for these transformations is believed to proceed through a mechanism analogous to hydroamination and hydrophosphination, with a rate-determining insertion step. The high oxophilicity of the lanthanide ion is a key factor in these reactions. While specific examples with 6-phenyl-5-hexyn-1-ol are not extensively documented, the reactivity of similar alkynols suggests the potential for rare-earth metal-catalyzed transformations.

| Catalyst System | Substrate | Product Type | Reaction Type | Reference |

| La{N(SiMe3)2}3 | Pent-4-yn-1-ol | Methylene tetrahydrofuran | Cyclization/Hydroalkoxylation | |

| Ln[N(SiMe3)2]3 (Ln = Y, La, Sm) | Terminal Alkynes | Conjugated enynes | Dimerization | acs.org |

| Y(HMDS)3 | Internal Alkynes | Mono-hydrosilylation product | Hydrosilylation | researchgate.net |

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. For 6-phenyl-5-hexyn-1-ol, supported palladium catalysts are particularly important for hydrogenation reactions.

Supported Palladium Catalysts (e.g., Pd/C, Pd@TiO2, Pd-Ag/ZnO)

The partial hydrogenation of alkynes to alkenes is a critical industrial process, and palladium-based heterogeneous catalysts are dominant in this field. beilstein-journals.org The goal is often to achieve high selectivity towards the alkene while preventing over-hydrogenation to the corresponding alkane.

Pd/C: Palladium on carbon (Pd/C) is a classic and widely used catalyst for hydrogenation. masterorganicchemistry.com It is effective for the reduction of alkenes and alkynes. masterorganicchemistry.com However, for selective hydrogenation, unmodified Pd/C can sometimes lead to over-hydrogenation. researchgate.net

Pd@TiO2: Palladium nanoparticles supported on titanium dioxide (Pd@TiO2) have shown high activity in the hydrogenation of acetylenic compounds. mdpi.comresearchgate.netnih.gov The catalytic activity of Pd@TiO2 is influenced by the properties of the TiO2 support. mdpi.comresearchgate.net Studies on the hydrogenation of 5-hexyn-1-ol using a Pd@TiO2 catalyst demonstrated a reaction rate for the triple bond (WC≡C) of 9.0 × 10−6 mol/s with a selectivity to the corresponding olefin of 94–96%. researchgate.netmdpi.comresearchgate.net The catalyst also showed excellent reusability, maintaining its activity for over 30 runs in an alkaline medium. mdpi.comresearchgate.net

Pd-Ag/ZnO: Bimetallic catalysts, such as palladium-silver supported on zinc oxide (Pd-Ag/ZnO), have been developed to improve selectivity in alkyne hydrogenation. The addition of silver to palladium can modify the electronic properties of the catalyst and suppress over-hydrogenation. cardiff.ac.ukpreprints.org Polysaccharide-stabilized Pd-Ag nanocatalysts on ZnO have been used for the hydrogenation of 2-hexyn-1-ol, showing high selectivity to cis-hexen-1-ol. preprints.orgmdpi.com The formation of a Pd/PdZn alloyed structure on ZnO supports has also been linked to high alkenol selectivity. rsc.org

| Catalyst | Substrate | Key Findings | Reference |

| Pd/C | Alkenes/Alkynes | Standard catalyst for hydrogenation. | masterorganicchemistry.com |

| Pd@TiO2 | 5-hexyn-1-ol | WC≡C = 9.0 × 10−6 mol/s; Selectivity to olefin = 94–96%; High reusability. | researchgate.netmdpi.comresearchgate.net |

| Pd-Ag/ZnO | 2-hexyn-1-ol | High selectivity to cis-hexen-1-ol. | preprints.orgmdpi.com |

| Pd/ZnO | 2-methyl-3-buten-2-ol | High alkenol selectivity (95%) due to Pd/PdZn alloy formation. | rsc.org |

Polymer-Supported Catalysts

Polymer-supported catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and improved stability of the catalytic species. acs.orgrsc.org These benefits are particularly valuable in the synthesis and modification of complex organic molecules like 6-phenyl-5-hexyn-1-ol.

In the realm of cycloaddition reactions, a notable example is the use of a polymer-supported copper(I) catalyst for the reaction of 5-hexyn-1-ol with azides. jst.go.jp A polymeric imidazole (B134444) was used to immobilize copper, creating a highly active and reusable catalyst for the Huisgen 1,3-dipolar cycloaddition, a type of "click chemistry" reaction. jst.go.jp This polymeric catalyst, referred to as MPPI-Cu, demonstrated excellent yields and could be reused multiple times without a significant drop in activity. jst.go.jp For example, the reaction of benzyl (B1604629) azide (B81097) with phenylacetylene (B144264), a key structural component of 6-phenyl-5-hexyn-1-ol, proceeded smoothly with this catalyst. jst.go.jp

The following table summarizes the performance of a polymer-supported copper catalyst in a cycloaddition reaction analogous to those that 6-phenyl-5-hexyn-1-ol could undergo.

Table 1: Reusability of Polymer-Supported Copper Catalyst (MPPI-Cu) in Cycloaddition

| Reuse Cycle | Product Yield (%) |

|---|---|

| 1st Use | 99 |

| 2nd Use | 99 |

| 3rd Use | 98 |

| 4th Use | 97 |

| 5th Use | 96 |

Data sourced from a study on the cycloaddition of benzyl azide and phenylacetylene using a polymer-supported copper catalyst. jst.go.jp

Catalyst Design Principles and Reusability Studies

The design of effective catalysts for the transformation of molecules like 6-phenyl-5-hexyn-1-ol is guided by principles aimed at maximizing activity, selectivity, and longevity. acs.orgacs.org Reusability is a key aspect of sustainable chemistry, and studies on related catalytic systems highlight strategies to achieve this.

The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is a central theme. rsc.org For instance, palladium supported on titanium dioxide (Pd@TiO₂) has been studied for the hydrogenation of various acetylenic alcohols. mdpi.com The design of this catalyst focuses on the interaction between the palladium nanoparticles and the TiO₂ support, which can influence the electronic properties and, consequently, the catalytic activity of the palladium. mdpi.com

Reusability studies on Pd@TiO₂ catalysts in the hydrogenation of 5-hexyn-1-ol have demonstrated the robustness of this system. The catalyst could be reused for 35 runs without significant degradation in its catalytic performance when the reaction was conducted in an alkaline ethanolic solution. mdpi.com The initial runs even showed an increase in catalytic activity, which was attributed to the more complete reduction of Pd(II) to the more active Pd(0) species under the reaction conditions. mdpi.com

The table below presents the findings from a reusability study of a Pd@TiO₂ catalyst in the hydrogenation of 5-hexyn-1-ol, a close structural analog of 6-phenyl-5-hexyn-1-ol.

Table 2: Reusability of Pd@TiO₂ Catalyst in the Hydrogenation of 5-Hexyn-1-ol

| Run Number | Conversion (%) | Selectivity to 5-hexen-1-ol (B1630360) (%) |

|---|---|---|

| 1 | ~95 | ~97 |

| 5 | ~100 | ~98 |

| 10 | ~100 | ~98 |

| 20 | ~98 | ~97 |

| 35 | ~95 | ~96 |

Reaction conditions: 50 mg of catalyst, 0.25 mL of 5-hexyn-1-ol, 25 mL of 0.10 M NaOH in ethanol, at 40 °C and 0.1 MPa H₂. mdpi.com

The design principles for such catalysts often involve the careful selection of the support material and the method of metal deposition to ensure strong interaction and prevent leaching of the active metal. acs.org Furthermore, the architecture of the polymer support in polymer-supported catalysts can be tailored to control the accessibility of the catalytic sites and influence the reaction environment. acs.org

Emerging Research Directions and Future Outlook for 6 Phenyl 5 Hexyn 1 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The primary route for synthesizing 6-phenyl-5-hexyn-1-ol and related structures is the Sonogashira cross-coupling reaction. sci-hub.semdpi.comrsc.org This palladium-catalyzed reaction typically involves the coupling of a terminal alkyne, such as 5-hexyn-1-ol (B123273), with an aryl halide, like iodobenzene (B50100). chemsrc.com The reaction is highly efficient for creating carbon-carbon bonds between sp and sp2 hybridized carbon atoms.

Recent research efforts are focused on developing more sustainable and environmentally friendly synthetic protocols. This includes the use of greener solvents, lower catalyst loadings, and milder reaction conditions. acs.orgnih.gov For instance, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are being explored for Sonogashira couplings. mdpi.com These solvent-free conditions not only reduce waste but can also lead to shorter reaction times and improved yields. mdpi.com Another avenue of research is the use of heterogeneous catalysts, such as palladium single-atom catalysts, which offer the advantages of easy separation and recyclability, contributing to a more sustainable process. acs.org

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, is also a key area of interest. This approach improves efficiency by reducing the need for purification of intermediates. For example, a one-pot synthesis could involve the in-situ generation of the terminal alkyne followed by its immediate coupling with the aryl halide.

| Synthesis Method | Key Features | Sustainability Aspects |

| Sonogashira Coupling | Palladium and copper-catalyzed reaction of a terminal alkyne and an aryl halide. oup.comacs.org | Efforts to use greener solvents, lower catalyst loading, and milder conditions. acs.orgworktribe.com |

| Mechanochemical Synthesis | Solid-state reaction with minimal or no solvent. mdpi.com | Reduced waste, shorter reaction times. mdpi.com |

| Heterogeneous Catalysis | Use of recyclable catalysts like palladium single-atom catalysts. acs.org | Catalyst reusability, reduced metal contamination in products. sci-hub.se |

| One-Pot Synthesis | Multiple reaction steps in a single reaction vessel. | Increased efficiency, reduced waste from intermediate purification. |

Exploration of Chemo- and Regioselective Transformations

The presence of two distinct functional groups in 6-phenyl-5-hexyn-1-ol—the terminal alkyne and the primary alcohol—opens up possibilities for various chemo- and regioselective transformations. The ability to selectively react one functional group while leaving the other intact is crucial for its use as a building block in complex molecule synthesis.

The terminal alkyne can undergo a variety of reactions, including:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a highly efficient and selective reaction to form 1,2,3-triazoles. sigmaaldrich.com This reaction is widely used in drug discovery, materials science, and bioconjugation.

Cyclization Reactions: The alkyne moiety can participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic and carbocyclic systems. For instance, treatment with appropriate catalysts could induce cyclization involving the hydroxyl group to form cyclic ethers.

Hydration and Hydrofunctionalization: The triple bond can be selectively hydrated to form a ketone or undergo other hydrofunctionalization reactions to introduce new functional groups.

The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups such as ethers, esters, or halides. The challenge and opportunity lie in developing catalytic systems that can distinguish between the two reactive sites and effect transformation at the desired position with high selectivity. For example, a sulfonium (B1226848) salt-mediated difunctionalization has been shown to be highly regio- and stereoselective for other alkynes, suggesting potential applicability. acs.org

| Transformation | Functional Group | Potential Products |

| Oxidation | Alcohol | Aldehyde, Carboxylic Acid |

| Esterification | Alcohol | Esters |

| Click Chemistry (CuAAC) | Alkyne | 1,2,3-Triazoles |

| Cyclization | Alkyne and Alcohol | Cyclic Ethers |

| Hydration | Alkyne | Ketones |

Potential in Materials Science and Nanotechnology

The unique structure of 6-phenyl-5-hexyn-1-ol makes it a promising monomer for the synthesis of novel polymers and functional materials. The rigid phenylalkynyl group can impart desirable thermal and electronic properties to a polymer backbone, while the hydroxyl group provides a site for further functionalization or for promoting intermolecular interactions like hydrogen bonding.

Polymer Synthesis: 6-phenyl-5-hexyn-1-ol can be used in polymerization reactions such as polycondensation or ring-opening metathesis polymerization (ROMP) to create polyesters or other functional polymers. nih.govacs.orgresearchgate.net The resulting polymers could have applications in areas such as organic electronics, high-performance plastics, and biomedical devices. The alkyne functionality in the polymer side chains can also be used for post-polymerization modification via click chemistry, allowing for the facile introduction of a wide range of functionalities. sigmaaldrich.com

Nanoparticle Functionalization: The terminal alkyne group is an ideal handle for attaching the molecule to the surface of nanoparticles through click chemistry. This allows for the precise control of the surface chemistry of nanoparticles, enabling their use in targeted drug delivery, bioimaging, and catalysis. The phenyl group can provide a hydrophobic domain, while the hydroxyl group can impart hydrophilicity, leading to amphiphilic character. Green synthesis methods using plant extracts are also being explored for creating functionalized nanoparticles. nih.govnih.gov

Challenges and Opportunities in Advanced Organic Synthesis

While the chemistry of 6-phenyl-5-hexyn-1-ol holds great promise, there are several challenges and opportunities that need to be addressed for its full potential to be realized in advanced organic synthesis.

Challenges:

Scale-up of Synthesis: While Sonogashira coupling is effective at the lab scale, its scale-up for industrial production can be challenging due to the cost of the palladium catalyst, the need for stringent anaerobic conditions, and the removal of trace metal impurities from the final product. sci-hub.se

Limited Commercial Availability: The compound is currently available from a limited number of suppliers and is often synthesized on demand, which can be a bottleneck for research and development. synchem.de

Opportunities:

Drug Discovery: The rigid, linear scaffold of the phenylalkyne unit combined with the functional handle of the hydroxyl group makes 6-phenyl-5-hexyn-1-ol an attractive building block for the synthesis of new drug candidates. nih.govmdpi.com The alkyne can act as a key structural element or as a point for diversification.

Development of Novel Catalytic Systems: The need for more efficient and selective transformations of 6-phenyl-5-hexyn-1-ol presents an opportunity for the development of new catalytic systems. This includes catalysts for selective functionalization of either the alkyne or the alcohol, as well as catalysts for novel cyclization and polymerization reactions.

Exploration of New Applications: The full range of applications for materials derived from 6-phenyl-5-hexyn-1-ol is yet to be explored. There are opportunities to design and synthesize new polymers with tailored properties for specific applications in electronics, photonics, and biomedicine.

Q & A

Q. What are the critical safety protocols for handling 5-Hexyn-1-ol, 6-phenyl- in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally similar alkynols, this compound likely poses acute toxicity (oral, dermal), skin/eye irritation, and respiratory hazards. Implement the following:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators in poorly ventilated areas .

- First Aid : For skin contact, rinse with soap/water; for eye exposure, flush with water for 15+ minutes. Use fume hoods to minimize inhalation risks .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation .

Q. Which spectroscopic techniques are optimal for characterizing 5-Hexyn-1-ol, 6-phenyl-?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons near the phenyl group (δ 7.2–7.5 ppm) and alkynol O-H (δ 1.5–2.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- IR Spectroscopy : Detect O-H stretches (~3300 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) .

- HRMS : Confirm molecular formula (e.g., C₁₂H₁₄O) with <5 ppm mass accuracy .

Q. How can researchers design a synthetic route for 5-Hexyn-1-ol, 6-phenyl- derivatives?

- Methodological Answer :

- Step 1 : Start with Sonogashira coupling between phenylacetylene and a halogenated hexanol precursor. Use Pd(PPh₃)₄/CuI catalysis in THF with Et₃N as base .

- Step 2 : Optimize reaction time/temperature (e.g., 60°C, 12h) and monitor yield via TLC.

- Step 3 : Purify via silica gel chromatography (hexane:EtOAc gradient) .

Advanced Research Questions

Q. How can computational chemistry address gaps in physicochemical data for 5-Hexyn-1-ol, 6-phenyl-?

- Methodological Answer :

- QSPR/DFT Modeling : Predict logP (e.g., 2.8–3.5) and solubility using Gaussian/ADF. Compare computed NMR shifts (GIAO method) with experimental data to validate accuracy .

- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO/water) to estimate partition coefficients .

Q. What experimental strategies resolve contradictions in reported reactivity of phenyl-substituted alkynols?

- Methodological Answer :

- Controlled Reactivity Studies : Vary substituents (e.g., electron-donating/withdrawing groups on phenyl) and measure reaction rates in Pd-catalyzed cross-couplings .

- Kinetic Isotope Effects : Use deuterated analogs to probe mechanistic pathways (e.g., C-H activation vs. oxidative addition) .

- In Situ Monitoring : Employ ReactIR or HPLC-MS to track intermediate formation .

Q. How do steric/electronic effects of the phenyl group influence asymmetric catalysis with 5-Hexyn-1-ol, 6-phenyl-?

- Methodological Answer :

- Steric Maps : Generate Tolman cone angles or buried volume (%Vbur) via X-ray crystallography to quantify steric hindrance .

- NBO Analysis : Compute electron density distribution to assess inductive effects of the phenyl ring on the alkyne moiety .

- Catalytic Screening : Test enantioselectivity in model reactions (e.g., propargylation) with chiral ligands .

Data Contradiction Analysis

Q. How should researchers validate molecular structure when conflicting spectral data exists in literature?

- Methodological Answer :

- Multi-Technique Correlation : Cross-validate NMR, IR, and HRMS data with computational predictions (e.g., ChemDraw simulations) .

- X-ray Crystallography : Resolve ambiguities by determining crystal structure, focusing on bond angles/lengths in the alkyne-phenyl region .

Q. What steps mitigate uncertainties in toxicity profiles for understudied alkynols?

- Methodological Answer :

- Read-Across Analysis : Compare with structurally similar compounds (e.g., 6-(4-methoxyphenyl) derivatives) using OECD QSAR Toolbox .

- In Vitro Assays : Perform MTT assays on HEK293 cells to assess acute cytotoxicity .

Experimental Design

Q. How to design a study investigating the oxidative stability of 5-Hexyn-1-ol, 6-phenyl-?

- Methodological Answer :

Q. What methodologies quantify surface adsorption of 5-Hexyn-1-ol, 6-phenyl- on indoor materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.